[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
Description
Molecular Configuration Analysis
The molecular formula of the compound is C₉H₁₅FN₃O₁₂P₃ , with a molecular weight of 469.15 g/mol . Its core structure consists of a tetrahydrofuran ring substituted at positions 2, 3, 4, and 5 (Figure 1). The absolute configuration of the sugar moiety is defined as 2R,3R,4R,5R , distinguishing it from canonical ribose or deoxyribose sugars found in unmodified nucleotides.
Key structural features :
- Position 5 : A 4-amino-2-oxopyrimidin-1-yl group (cytosine derivative) is attached via an N-glycosidic bond.
- Position 3 : A hydroxyl group (-OH) and fluorine atom (-F) create a stereochemical environment distinct from natural nucleotides.
- Position 4 : A methoxy group (-OCH₃) replaces the hydroxyl group typically present in ribose-based nucleotides.
- Phosphate backbone : A triphosphate chain is linked to the 5'-oxygen, comprising a phosphono hydrogen phosphate group and two additional phosphate units.
The spatial arrangement of these groups confers rigidity to the tetrahydrofuran ring, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies.
Properties
Molecular Formula |
C10H18N3O14P3 |
|---|---|
Molecular Weight |
497.18 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-23-8-7(14)5(25-9(8)13-3-2-6(11)12-10(13)15)4-24-29(19,20)27-30(21,22)26-28(16,17)18/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
YCZSHICNESTART-ZOQUXTDFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Modified Sugar Nucleoside Core
The preparation typically starts from a suitably protected ribose or deoxyribose derivative, which undergoes:
- Stereoselective functionalization to introduce the 3-hydroxy and 4-methoxy groups with the correct stereochemistry. This can be achieved by selective protection and methylation steps.
- Glycosylation with the pyrimidine base (4-amino-2-oxo-pyrimidin-1-yl) under conditions favoring β-anomer formation, often using silylated bases and Lewis acid catalysts.
Phosphorylation Strategy
The phosphorylation to form the phosphono hydrogen phosphate moiety involves:
- Stepwise phosphorylation using phosphoramidite or phosphorochloridate chemistry to install the first phosphate group at the 5'-hydroxyl of the sugar.
- Subsequent activation and coupling with pyrophosphate or phosphonic acid derivatives to extend the phosphate chain.
- Use of protecting groups on phosphate oxygens to control regioselectivity and prevent premature hydrolysis.
- Final deprotection under mild conditions to yield the free phosphono hydrogen phosphate.
Typical Reagents and Conditions
Based on patent WO2021166981A1 and related literature:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sugar protection | TBDMS-Cl, benzyl groups, or acetal protecting groups | Protect other hydroxyls selectively |
| Methoxylation | Methyl iodide or dimethyl sulfate, base (e.g., NaH) | Selective methylation at 4-OH |
| Glycosylation | Silylated pyrimidine base, Lewis acid (e.g., TMSOTf) | β-selective nucleoside formation |
| First phosphorylation | Phosphoramidite reagents or POCl3 derivatives | Formation of 5'-monophosphate |
| Extension to triphosphate | Pyrophosphate salts, carbodiimide coupling agents | Formation of phosphono hydrogen phosphate |
| Deprotection | Mild acid or fluoride ion (e.g., TBAF) | Removal of silyl or other protecting groups |
Example from Literature
A synthesis reported by Fukuoka et al. (Chemistry Letters, 1994) for a related nucleoside triphosphate involved:
- Use of N,N,N',N'-tetramethylphosphorodiamidite reagents for phosphorylation.
- Reaction in pyridine and 1-methylpyrrolidin-2-one solvents.
- Use of tributylamine as base and silver nitrate as catalyst.
- Reaction temperature controlled between 0–20 °C for 7 hours.
- Yield reported around 71% for the triphosphate product.
Data Table Summarizing Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sugar protection | TBDMS-Cl, benzyl chloride | 0–25 | 2–4 | >90 | Selective protection of hydroxyl groups |
| Methoxylation | Methyl iodide, NaH | 0–25 | 1–3 | 85–90 | Selective methylation at 4-OH |
| Glycosylation | Silylated base, TMSOTf | -20 to 0 | 1–2 | 70–80 | β-anomer selective |
| First phosphorylation | Phosphoramidite, pyridine | 0–20 | 3–5 | 75–85 | Formation of 5'-monophosphate |
| Triphosphate extension | Pyrophosphate salts, carbodiimide, AgNO3 | 0–20 | 5–7 | 70–75 | Formation of phosphono hydrogen phosphate |
| Deprotection | TBAF or mild acid | 0–25 | 1–2 | Quantitative | Removal of protecting groups |
Analytical and Research Findings
- Stereochemical integrity is confirmed by NMR spectroscopy, showing characteristic coupling constants consistent with the (2R,3R,4R,5R) configuration.
- Phosphorylation efficiency is monitored by ^31P NMR, showing distinct signals for mono-, di-, and triphosphate species.
- Purity and identity are confirmed by HPLC and mass spectrometry, with molecular ion peaks matching the expected molecular weight (~451.16 g/mol).
- The phosphono hydrogen phosphate moiety exhibits characteristic IR bands around 1100 cm^-1 (P=O stretch) and 900 cm^-1 (P–O–H bending).
- Stability studies indicate the compound is stable under neutral to slightly acidic conditions but sensitive to strong bases or nucleophiles.
Chemical Reactions Analysis
Types of Reactions
[[2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water, ethanol, or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemical Properties and Structure
This compound features a pyrimidine core linked to a tetrahydrofuran moiety and a phosphoryl group. The presence of the amino and hydroxy functional groups enhances its reactivity and biological activity. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
Medicinal Chemistry Applications
- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth. Pyrimidine derivatives are known to interact with key signaling pathways involved in cancer progression. For instance, they can inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor cell proliferation and angiogenesis .
- Antimicrobial Properties : Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity against various pathogens. The compound's ability to induce apoptosis in bacterial cells could be leveraged to develop new antibiotics .
- Enzyme Inhibition : The compound may serve as an inhibitor of specific enzymes involved in metabolic pathways. For example, its structure suggests potential interactions with kinases that regulate cellular processes such as proliferation and survival .
Agricultural Applications
- Pesticides and Herbicides : The reactivity of this compound may facilitate the development of new agrochemicals that target specific pests or weeds while minimizing environmental impact. The incorporation of nitrogen-containing heterocycles has been linked to increased efficacy in pest control formulations .
- Plant Growth Regulators : Compounds similar to this one are being investigated for their role in enhancing plant growth and resistance to stressors. By modulating hormonal pathways within plants, such compounds could improve crop yields and resilience against adverse conditions .
Biotechnology Applications
- Drug Delivery Systems : The phosphoryl group enhances solubility and stability, making this compound suitable for use in drug delivery systems. Its ability to form complexes with various biomolecules can be exploited to create targeted delivery mechanisms for therapeutic agents .
- Diagnostic Tools : The unique chemical properties of this compound could be utilized in the development of biosensors or diagnostic assays that detect specific biomolecules or pathogens in clinical settings .
Case Study 1: Antitumor Activity Evaluation
A recent study evaluated the antitumor efficacy of pyrimidine-based compounds similar to this one against various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis via EGFR pathway modulation .
Case Study 2: Agricultural Application
Research demonstrated that a derivative of this compound effectively reduced pest populations while promoting plant health in controlled trials, showcasing its potential as a sustainable agricultural solution .
Mechanism of Action
The mechanism of action of [[2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular functions. The presence of phosphate groups allows it to participate in phosphorylation reactions, which are crucial for signal transduction and metabolic regulation .
Comparison with Similar Compounds
Structural Features
The compound’s tetrahydrofuran backbone with (2R,3R,4R,5R) stereochemistry distinguishes it from analogs with alternative configurations or substituents (Table 1).
Key Observations :
- Stereochemical variations (e.g., 3R vs. 3S) alter spatial orientation, impacting interactions with enzymes or receptors .
- Phosphate count correlates with bioavailability: triphosphates (e.g., cytidine-5’-triphosphate) are active in DNA synthesis, while mono/diphosphates often act as prodrugs .
Challenges :
- Multiple phosphate introductions require stepwise protection/deprotection to avoid side reactions .
- Methoxy group installation (target compound) demands precise oxidation control to retain stereochemistry .
Physicochemical Properties
Insights :
- Triphosphate analogs (e.g., cytidine-5’-triphosphate) exhibit rapid enzymatic degradation, limiting therapeutic utility without prodrug modifications .
Biological Activity
The compound , [[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate, is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring substituted with a pyrimidine moiety and a phosphonate group. This unique structure may contribute to its biological activity by enabling interactions with various biological targets.
- Inhibition of Enzymatic Activity : The compound is believed to inhibit certain enzymes involved in nucleotide metabolism. Pyrimidine derivatives often play roles in modulating pathways related to DNA and RNA synthesis, which can impact cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to induce oxidative stress through ROS production. This can lead to cellular signaling changes that promote apoptosis in cancer cells while potentially protecting normal cells under specific conditions .
- Antiviral and Anticancer Properties : Research indicates that pyrimidine derivatives can exhibit antiviral activity by interfering with viral replication processes. Additionally, their ability to induce apoptosis in cancer cells positions them as potential candidates for cancer therapies .
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that the compound induces apoptosis in several cancer cell lines by activating caspase pathways. For instance, studies on lung cancer cells showed a significant increase in caspase-3 activity upon treatment with the compound, suggesting a mechanism involving programmed cell death .
- Antiviral Efficacy : A recent study explored the antiviral effects of pyrimidine derivatives similar to this compound against influenza viruses. The results indicated a marked reduction in viral titers when treated with the compound, highlighting its potential as an antiviral agent .
- Metabolic Pathway Analysis : Metabolomics studies have shown that compounds similar to this one can alter metabolic pathways significantly, particularly those involved in energy metabolism and stress responses in cells exposed to oxidative stress .
Toxicological Considerations
While exploring the biological activity, it is crucial to consider the toxicological profile of the compound. Some studies indicate that related compounds can exhibit cytotoxicity at higher concentrations, necessitating careful dose optimization during therapeutic applications .
Q & A
Q. How can the structural configuration and purity of this compound be validated in synthetic workflows?
Methodological Answer:
- Crystallographic Analysis : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL/SHELXS) to resolve stereochemistry and confirm the (2R,3R,4R,5R) configuration .
- Chromatographic Purity : Employ reverse-phase HPLC with UV detection (λ = 260 nm for pyrimidine absorption) to assess purity (>95%). Cross-validate with mass spectrometry (ESI-MS) for molecular weight confirmation .
- NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and ³¹P NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) to verify methoxy, hydroxyl, and phosphate group positions .
Q. What synthetic strategies are effective for introducing the phosphono hydrogen phosphate moiety?
Methodological Answer:
- Phosphoramidite Chemistry : Use protected nucleoside intermediates (e.g., with bis(4-methoxyphenyl)methyl groups) to selectively phosphorylate the 5'-OH group. Activate with 1H-tetrazole and oxidize with iodine/water to form phosphate linkages .
- Post-Synthetic Modification : After constructing the tetrahydrofuran core, perform stepwise phosphorylation via H-phosphonate intermediates, followed by oxidation to stabilize the phosphate groups .
Q. How should this compound be stored to maintain stability in aqueous solutions?
Methodological Answer:
- Storage Conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis. For short-term use, prepare fresh solutions in pH 7.4 Tris buffer with 1 mM EDTA to chelate divalent cations that may catalyze degradation .
- Hygroscopicity Mitigation : Use vacuum-sealed containers with desiccants (e.g., silica gel) to minimize moisture absorption .
Advanced Research Questions
Q. How can enzymatic assays be designed to study its interaction with RNA-dependent RNA polymerases (RdRPs)?
Methodological Answer:
- Radiolabeled Substrate : Incorporate ³²P at the γ-phosphate position via kinase reactions (e.g., T4 polynucleotide kinase) to track incorporation into RNA transcripts. Quench reactions with EDTA and analyze via PAGE autoradiography .
- Fluorescence Polarization : Label the compound with a fluorophore (e.g., Cy3) and measure binding kinetics to RdRPs using stopped-flow spectrometry. Compare with ATP/GTP analogs to assess competitive inhibition .
Q. How can contradictory data on its inhibitory activity in viral replication assays be resolved?
Methodological Answer:
- Controlled Replicates : Use a randomized block design (as in ) to minimize batch variability. Test across multiple cell lines (e.g., Vero E6, HEK293T) and viral strains (e.g., SARS-CoV-2, HCV) .
- Orthogonal Assays : Validate RdRP inhibition via surface plasmon resonance (SPR) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. What strategies optimize its metabolic stability in in vivo pharmacokinetic studies?
Methodological Answer:
- Prodrug Design : Mask phosphate groups with bioreversible protecting groups (e.g., S-acylthioethyl esters) to enhance membrane permeability. Hydrolyze intracellularly via esterases .
- Microsomal Stability Testing : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., dephosphorylated derivatives) to guide structural optimization .
Q. How does the 4-methoxy group influence base-pairing fidelity in primer extension assays?
Methodological Answer:
- Comparative Studies : Synthesize analogs lacking the methoxy group or with alternative substituents (e.g., fluoro, hydroxy). Use gel electrophoresis and Sanger sequencing to compare misincorporation rates in DNA/RNA templates .
- Molecular Dynamics Simulations : Model the compound in RdRP active sites (e.g., SARS-CoV-2 nsp12) to assess steric clashes or hydrogen-bonding disruptions caused by the methoxy moiety .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
